molecular formula C21H16ClN3S B4837781 3-(benzylsulfanyl)-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole CAS No. 714206-61-8

3-(benzylsulfanyl)-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B4837781
CAS No.: 714206-61-8
M. Wt: 377.9 g/mol
InChI Key: JOXFJONXHNJTDO-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of benzylsulfanyl, chlorophenyl, and phenyl groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazine derivatives with thioethers and substituted benzaldehydes. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole is not fully understood but is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylsulfanyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity for these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfanyl)-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole: shares similarities with other triazole derivatives, such as:

Uniqueness

What sets this compound apart is the specific combination of functional groups attached to the triazole ring

Properties

IUPAC Name

3-benzylsulfanyl-5-(2-chlorophenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3S/c22-19-14-8-7-13-18(19)20-23-24-21(25(20)17-11-5-2-6-12-17)26-15-16-9-3-1-4-10-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXFJONXHNJTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzylsulfanyl)-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole
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